
N-Ethoxy-N-methoxy-N',N'-dimethylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Ethoxy-N-methoxy-N’,N’-dimethylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of ethoxy and methoxy groups attached to the nitrogen atoms of the urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethoxy-N-methoxy-N’,N’-dimethylurea typically involves the reaction of N,N-dimethylurea with ethyl and methyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium or potassium hydroxide, to facilitate the nucleophilic substitution reactions. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of N-Ethoxy-N-methoxy-N’,N’-dimethylurea may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are essential to achieve efficient production. Additionally, purification steps, such as recrystallization or distillation, are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
N-Ethoxy-N-methoxy-N’,N’-dimethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy or methoxy groups, leading to the formation of different substituted ureas.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halides, such as ethyl bromide or methyl iodide, are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted ureas with different functional groups.
科学的研究の応用
N-Ethoxy-N-methoxy-N’,N’-dimethylurea has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of N-Ethoxy-N-methoxy-N’,N’-dimethylurea involves its interaction with molecular targets, such as enzymes or receptors. The ethoxy and methoxy groups play a crucial role in modulating the compound’s activity and binding affinity. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on understanding how the compound exerts its effects at the molecular level.
類似化合物との比較
Similar Compounds
N,N-Dimethylurea: A simpler analog without the ethoxy and methoxy groups.
N-Methoxy-N-methylurea: Contains a methoxy group but lacks the ethoxy group.
N-Ethoxy-N-methylurea: Contains an ethoxy group but lacks the methoxy group.
Uniqueness
N-Ethoxy-N-methoxy-N’,N’-dimethylurea is unique due to the presence of both ethoxy and methoxy groups, which confer distinct chemical properties and reactivity
特性
CAS番号 |
88470-24-0 |
|---|---|
分子式 |
C6H14N2O3 |
分子量 |
162.19 g/mol |
IUPAC名 |
1-ethoxy-1-methoxy-3,3-dimethylurea |
InChI |
InChI=1S/C6H14N2O3/c1-5-11-8(10-4)6(9)7(2)3/h5H2,1-4H3 |
InChIキー |
XKIAHUFASXKVTP-UHFFFAOYSA-N |
正規SMILES |
CCON(C(=O)N(C)C)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(Morpholin-4-YL)-4H-indeno[1,2-C][1,2]thiazol-4-one](/img/structure/B14376735.png)
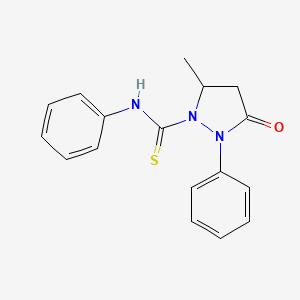
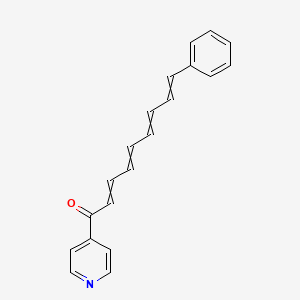

![1-Ethyl-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B14376760.png)

silane](/img/structure/B14376772.png)
![Phenol, 2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-6-methoxy-](/img/structure/B14376781.png)

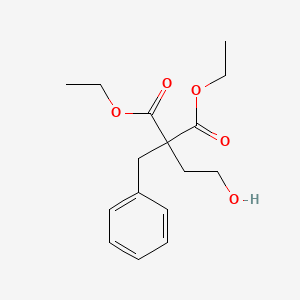
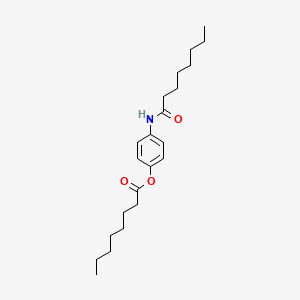
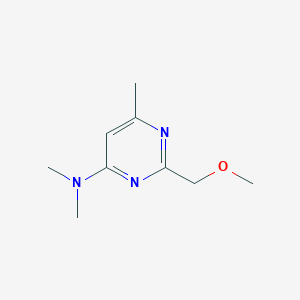
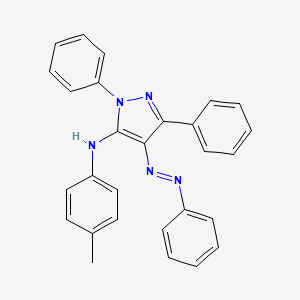
![2-Methyl-1-(2-nitroprop-1-en-1-yl)-4-[(propan-2-yl)oxy]benzene](/img/structure/B14376827.png)
